![molecular formula C12H10N2O4 B3022574 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde CAS No. 383136-08-1](/img/structure/B3022574.png)
1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde
Overview
Description
Scientific Research Applications
- Researchers have explored the antimicrobial potential of 2-methoxy-5-nitrobenzaldehyde and its derivatives. These compounds exhibit inhibitory effects against bacteria, fungi, and protozoa. For instance, organotin carboxylate derivatives of this compound demonstrated anti-leishmanial activity in vitro .
- Organotin complexes, including those with Schiff base ligands, have been investigated for their cytotoxic effects. These complexes can bind to DNA, inhibit cell proliferation, and induce apoptosis. As an alternative to platinum-based drugs, organotin compounds offer potential in cancer treatment .
- The structural diversity of organotin compounds makes them valuable in material science. Researchers have explored their applications in catalysis, polymer modification, and thin film formation. The modification of Nafion membranes using sulfonated cerium oxide, for example, enhances chemical stability and proton conductivity .
- Some organotin complexes, including those containing 2-methoxy-5-nitrobenzaldehyde, have shown promise as anti-inflammatory agents. Their ability to modulate inflammatory pathways makes them interesting candidates for further study .
- Although research is ongoing, certain organotin derivatives have been investigated for their neuroprotective effects. These compounds may offer therapeutic benefits in neurodegenerative conditions .
- The interaction between organic compounds and metal ions plays a crucial role in drug design. By understanding the coordination chemistry of organotin complexes, scientists can design novel therapeutic molecules with improved properties .
Antimicrobial Activity
Cancer Chemotherapy
Material Science
Anti-Inflammatory Properties
Neuroprotective Potential
Metal Ion Interactions and Drug Design
properties
IUPAC Name |
1-(2-methoxy-5-nitrophenyl)pyrrole-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-18-12-5-4-9(14(16)17)7-11(12)13-6-2-3-10(13)8-15/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFHPUYFYSICSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])N2C=CC=C2C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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